4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]morpholine
Description
4-[6-(Oxan-4-yloxy)pyridine-3-carbonyl]morpholine is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a morpholine moiety via a carbonyl group and at the 6-position with an oxan-4-yloxy (tetrahydropyran-4-yloxy) group. The morpholine ring contributes to solubility and bioavailability, while the pyridine-carbonyl scaffold is common in medicinal chemistry for its ability to engage in hydrogen bonding and π-π interactions. The oxan-4-yloxy substituent, a cyclic ether, may enhance metabolic stability compared to linear ethers due to reduced conformational flexibility .
Properties
IUPAC Name |
morpholin-4-yl-[6-(oxan-4-yloxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-15(17-5-9-20-10-6-17)12-1-2-14(16-11-12)21-13-3-7-19-8-4-13/h1-2,11,13H,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPFYSDCYXJPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]morpholine typically involves multiple steps, including the formation of the oxane ring, the pyridine ring, and the morpholine ring. One common synthetic route involves the reaction of 6-(oxan-4-yloxy)pyridine-3-carboxylic acid with morpholine under specific conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Scientific Research Applications
4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]morpholine with structurally related compounds from the provided evidence:
Key Comparative Insights
Substituent Effects on Stability and Reactivity: The target compound’s oxan-4-yloxy group (cyclic ether) contrasts with linear or halogenated substituents in analogues. In VPC-14449 (), the incorrect initial assignment of bromine positions (4,5- vs. 2,4-dibromoimidazole) altered NMR spectra, underscoring the critical role of substituent placement in spectroscopic characterization .
Synthetic Yields and Challenges :
- Pyridine-3-carbonyl intermediates in exhibited moderate yields (47–66%), with brominated or fluorinated derivatives requiring precise stoichiometry (e.g., NaBH4 for reductive steps) . The oxan-4-yloxy group in the target compound may present synthetic challenges due to steric hindrance during coupling reactions.
However, the pyridine-pyrrolopyridazine core in derivatives incorporates bulkier substituents (e.g., trifluoromethylphenyl), which may enhance target binding but reduce solubility compared to the target’s pyridine-morpholine scaffold.
Spectroscopic and Physical Properties :
- The absence of characterization data for the target compound contrasts with ’s detailed NMR records (e.g., δ 2.45 for CH3 in ID 235) . Computational modeling or experimental studies would be required to predict its spectral features.
Biological Activity
The compound 4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]morpholine is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Properties
- Molecular Weight : 278.30 g/mol
- Solubility : Soluble in organic solvents; moderate solubility in water.
- pKa : Approximately 7.5, indicating potential ionization at physiological pH.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes. The oxan group enhances solubility and bioavailability, while the pyridine moiety plays a crucial role in binding to biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
| Compound | Activity Against S. aureus | Reference |
|---|---|---|
| This compound | Moderate Inhibition | |
| Related Pyridine Derivative | High Inhibition (59.54%) |
Anti-inflammatory Effects
Research indicates that morpholine derivatives can inhibit the release of pro-inflammatory cytokines, contributing to their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions like arthritis and other inflammatory diseases.
Study 1: In Vitro Evaluation
A study conducted on the compound's effect on human cell lines revealed that it significantly reduced the production of TNF-alpha and IL-6, key mediators of inflammation. The results indicated a dose-dependent response, showcasing its potential as an anti-inflammatory agent.
Study 2: In Vivo Studies
In vivo studies involving animal models demonstrated that administration of the compound resulted in reduced edema and pain response in models of acute inflammation. These findings support its therapeutic potential for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
